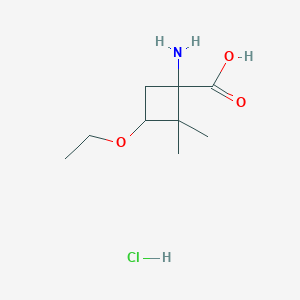
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride
Overview
Description
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride, also known as (2S)-2-amino-3-phenylpropanamide hydrochloride, is a synthetic organic compound that has been studied extensively in the scientific community. It is a white, crystalline solid with a molecular weight of 271.7 g/mol and a melting point of 204-205 °C. The compound has been used in the synthesis of various pharmaceuticals, as well as in the development of new materials and catalysts.
Scientific Research Applications
Antifungal Applications : A study utilized a model chemistry for the calculation of molecular properties and structures of a group of new antifungal tripeptides, including derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide. The research focused on determining the reactivity descriptors of these peptides and predicting their bioactivity scores, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Chemoselective Reactions for Synthesis : Another research explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles. The study led to the chemoselective formation of hexahydro-4-pyrimidinones or oxazolidines, demonstrating the compound's potential in chemical synthesis (Hajji et al., 2002).
Synthesis Methodology : Research on the one-pot synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives highlighted a key step in synthetic methodology, offering insights into the amide formation process involving related compounds (Li, Shang, Cheng, & Zhao, 2013).
Optical Resolutions in Chemical Synthesis : A study on the preparation of optically active derivatives of (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide focused on optical resolutions and preferential crystallization. This research is significant for understanding the optical properties of such compounds (Shiraiwa et al., 2006).
Antimycobacterial and Immunomodulatory Activities : Research involving similar compounds to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide showed potential antimycobacterial activities and effects on immune system modulation. This indicates possible applications in treating infections and modulating immune responses (Tengler et al., 2013).
Synthesis of Functionalized Amino Acid Derivatives : A study on the synthesis of functionalized amino acid derivatives related to (2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide explored their potential as pharmacophores in anticancer drug design. This underscores the compound's relevance in developing new cancer therapies (Kumar et al., 2009).
properties
IUPAC Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUMHZLRVPGNI-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)

![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)

![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)



![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)

![Benzyl[1-(2,3-difluorophenyl)-2,2,2-trifluoroethyl]amine](/img/structure/B1378793.png)
